tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is a morpholine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate can be synthesized through a multi-step chemical process. One common method involves the reaction of morpholine with chloroformate to form a morpholine-4-carboxylate intermediate. This intermediate is then reacted with a hydroxyethyl compound under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The morpholine ring structure provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
- tert-Butyl morpholine-4-carboxylate
- tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
Uniqueness
tert-Butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(1-hydroxyethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHPTNBZJUDZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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